![molecular formula C13H18O3 B14317168 2-Hydroxy-1-[4-(3-hydroxypropyl)phenyl]-2-methylpropan-1-one CAS No. 106797-55-1](/img/structure/B14317168.png)
2-Hydroxy-1-[4-(3-hydroxypropyl)phenyl]-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-1-[4-(3-hydroxypropyl)phenyl]-2-methylpropan-1-one is a chemical compound with the molecular formula C12H16O4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly notable for its role as a photoinitiator in polymerization processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-[4-(3-hydroxypropyl)phenyl]-2-methylpropan-1-one typically involves the reaction of 4-(3-hydroxypropyl)benzaldehyde with acetone in the presence of a base catalyst. The reaction proceeds through an aldol condensation followed by a dehydration step to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled temperature and pressure conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-1-[4-(3-hydroxypropyl)phenyl]-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-1-[4-(3-hydroxypropyl)phenyl]-2-methylpropan-1-one has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism of action for 2-Hydroxy-1-[4-(3-hydroxypropyl)phenyl]-2-methylpropan-1-one involves the absorption of UV light, leading to the generation of free radicals. These free radicals initiate the polymerization process by reacting with monomers to form polymer chains. The compound’s effectiveness as a photoinitiator is attributed to its ability to efficiently generate free radicals upon exposure to UV light .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-2-methylpropiophenone: Another photoinitiator with similar applications in UV-curable resins.
1-Hydroxy-1-methylethyl phenyl ketone: Used in similar applications but may have different photoinitiation efficiencies.
Uniqueness
2-Hydroxy-1-[4-(3-hydroxypropyl)phenyl]-2-methylpropan-1-one is unique due to its specific structural features that enhance its photoinitiation efficiency and compatibility with various monomers. Its hydroxyl groups also contribute to its solubility and reactivity in different chemical environments .
Eigenschaften
CAS-Nummer |
106797-55-1 |
|---|---|
Molekularformel |
C13H18O3 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
2-hydroxy-1-[4-(3-hydroxypropyl)phenyl]-2-methylpropan-1-one |
InChI |
InChI=1S/C13H18O3/c1-13(2,16)12(15)11-7-5-10(6-8-11)4-3-9-14/h5-8,14,16H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
SQJKQDJOLURFAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)CCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1(2H)-Phthalazinone, 4-[1,1'-biphenyl]-4-yl-](/img/structure/B14317088.png)
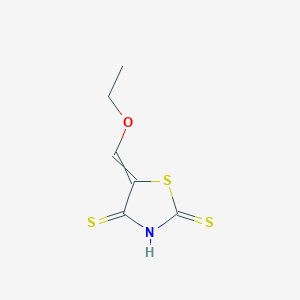
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-bis[(4-chlorophenyl)azo]-](/img/structure/B14317109.png)
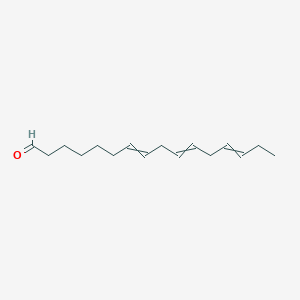
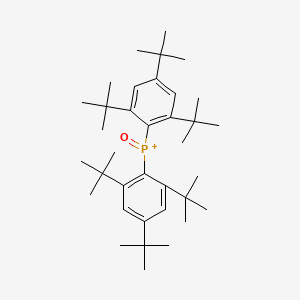
![1-(Diphenylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B14317132.png)
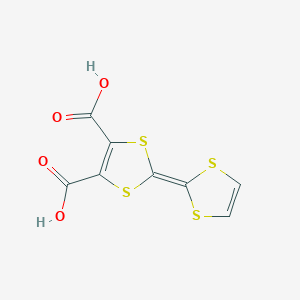
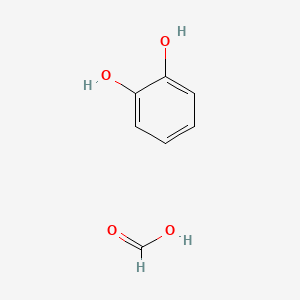

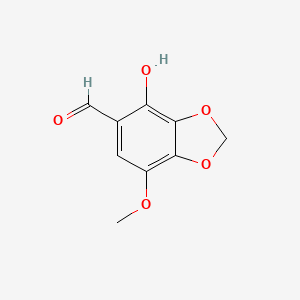

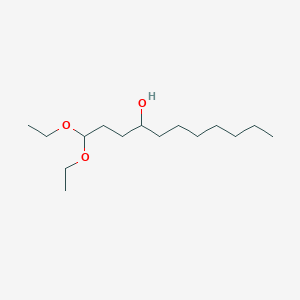
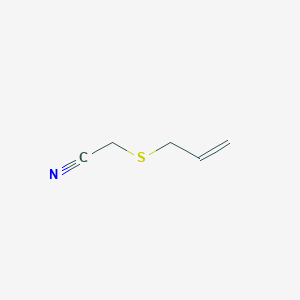
![N-[2-(Ethylsulfanyl)-1,3-benzothiazol-6-yl]-3-nitrobenzamide](/img/structure/B14317215.png)
